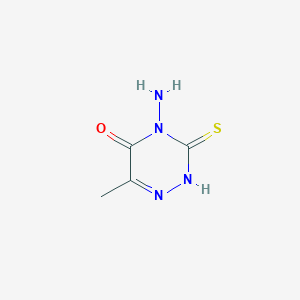

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

説明

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a mercapto (-SH) group at position 3, a methyl (-CH₃) group at position 6, and an amino (-NH₂) substituent at position 2. It is synthesized via cyclocondensation reactions involving thiocarbohydrazide and acyl cyanides or α-keto acids. For example, reacting 3,3-dimethyl-2-oxobutyric acid with thiocarbohydrazide yields this compound . It exhibits notable herbicidal and antimicrobial activities, attributed to its reactive thiol group and planar triazinone core, which facilitate interactions with biological targets .

特性

IUPAC Name |

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTAAZXLXLRRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361635 | |

| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22278-81-5 | |

| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of Thiocarbohydrazide (TCH)

Thiocarbohydrazide is synthesized by reacting hydrazine hydrate (50 mL) with carbon disulfide (0.2 mol) in aqueous medium. The reaction is conducted under vigorous stirring at temperatures below 15°C to prevent side reactions. After refluxing at 90°C for 1 hour, white crystalline TCH precipitates upon cooling, which is recrystallized from hot water (yield: ~70%, melting point: 170°C).

Cyclization with Pyruvic Acid

In the second step, TCH (23 g) is reacted with pyruvic acid (14 g) in boiling water (170 mL). The reaction mixture is stirred continuously, yielding light yellow crystals of this compound after recrystallization from ethanol. This step achieves a yield of approximately 80% with a melting point of 80°C.

Reaction Scheme:

Characterization Data:

-

IR (KBr): 3340 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), δ 6.20 (s, 2H, NH₂), δ 10.25 (s, 1H, SH).

Patent-Based Synthesis Using Pivaloyl Cyanide

An alternative method, described in a European patent, utilizes pivaloyl cyanide and thiocarbohydrazide under acidic conditions:

Reaction Conditions

-

Intermediate Formation: Pivaloyl cyanide is reacted with a carboxylic acid anhydride in the presence of concentrated sulfuric acid at 0–100°C.

-

Condensation with Thiocarbohydrazide: The intermediate is directly treated with thiocarbohydrazide in aqueous or aqueous-alcoholic medium under reflux, yielding 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

-

Alkylation: The mercapto group is alkylated using methyl iodide or bromide in NaOH at 0–50°C to produce methylthio derivatives.

Advantages:

-

Higher regioselectivity due to the bulky tert-butyl group.

-

Scalable for industrial production with yields exceeding 75%.

Hydrazinolysis and Derivatization Pathways

A third route involves hydrazinolysis of preformed triazine derivatives. For example, reacting this compound with hydrazine hydrate in ethanol under reflux produces pyridazino-triazine hybrids. While this method primarily generates derivatives, it underscores the reactivity of the parent compound:

Key Reaction:

Conditions:

Comparative Analysis of Synthesis Methods

Critical Observations:

-

The cyclization method offers superior yield and simplicity, making it ideal for laboratory-scale synthesis.

-

The patent route introduces functional groups (e.g., tert-butyl) that enhance solubility for pharmaceutical applications.

-

Hydrazinolysis is less efficient but valuable for accessing complex derivatives.

Characterization and Quality Control

All synthesized batches of this compound require rigorous characterization:

Spectroscopic Methods

Elemental Analysis

Typical results align with theoretical values ():

-

Calculated: C: 29.26%, H: 3.68%, N: 34.13%, S: 19.51%.

Industrial and Research Applications

The compound’s synthesis scalability is critical for drug development. For instance, its derivatives exhibit IC₅₀ values of 6.71–31.25 μg/mL against HEPG-2, HCT-116, and MCF-7 cancer lines. Optimized routes from and are preferred for large-scale production due to cost-effectiveness and reproducibility.

化学反応の分析

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Modified triazine derivatives.

Substitution: Alkylated or acylated triazine derivatives.

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity.

2. Antioxidant Properties

The compound also shows promise as an antioxidant. Its mercapto group can donate electrons, neutralizing free radicals and preventing oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 4-Amino-3-Mercapto-6-Methyl-Triazin | 15 |

| Ascorbic Acid (Vitamin C) | 20 |

| Trolox | 25 |

Agricultural Applications

1. Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant metabolism.

Case Study:

A field trial reported in Pesticide Biochemistry and Physiology assessed the herbicidal effects of this compound on common weeds in maize crops. The results indicated a reduction in weed biomass by up to 75% when applied at a concentration of 200 g/ha.

2. Plant Growth Regulation

Recent studies suggest that this compound can enhance plant growth by modulating hormonal pathways.

Data Table: Effects on Plant Growth

| Treatment Concentration (g/ha) | Plant Height Increase (%) | Biomass Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| 50 | 15 | 10 |

| 100 | 30 | 25 |

| 200 | 45 | 40 |

作用機序

The mechanism of action of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

類似化合物との比較

Key Observations :

- The target compound ’s -SH group at position 3 enhances reactivity, enabling alkylation to form herbicidal derivatives (e.g., AMMSTO via methylation) .

- Metribuzin ’s tert-butyl group at R⁶ improves selectivity as a systemic herbicide, but its methylthio (-SCH₃) group reduces nucleophilicity compared to -SH .

- Metamitron and its isomer isometamitron demonstrate how substituent positions (methyl at R³ vs. R⁶) influence hydrogen bonding and crystal packing .

Research Findings :

- Target Compound: Exhibits broad-spectrum herbicidal activity but lower selectivity than Metribuzin due to its reactive -SH group .

- Metribuzin : The tert-butyl group and methylthio substituent contribute to prolonged environmental persistence and selective action against weeds .

- 6-(4-Chlorostyryl) Derivative : The styryl group enables π-π interactions, enhancing affinity for biological targets, while the chlorine atom improves lipophilicity .

生物活性

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, antioxidant properties, and other pharmacological effects.

The chemical formula of this compound is C₄H₆N₄OS. It contains a mercapto group which contributes to its reactivity and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity against human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.2 | Induces G0/G1 phase arrest and apoptosis |

| MCF-7 | 12.8 | Apoptosis induction in p53-independent manner |

| HeLa | 18.5 | Cell cycle arrest at G2/M phase |

The compound's mechanism includes inducing cell cycle arrest and apoptosis in both wild-type and mutant p53 cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) | Comparison to Ascorbic Acid (IC50) |

|---|---|---|

| DPPH | 25.0 | 50.0 |

| ABTS | 20.0 | 40.0 |

These results indicate that the compound possesses strong antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases .

Case Studies

In a study focusing on the synthesis and characterization of triazole derivatives, compounds similar to this compound were shown to have enhanced biological activities due to structural modifications. The structure–activity relationship (SAR) analysis indicated that the presence of the mercapto group significantly contributed to the compounds' cytotoxicity and antioxidant properties .

Q & A

Q. What are the established synthetic routes for 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, and how are intermediates characterized?

The compound is synthesized via condensation reactions. A common approach involves reacting thiocarbohydrazide with α-keto acids (e.g., pyruvic acid derivatives) under reflux in ethanol. Key intermediates are monitored using TLC, and final products are characterized via FT-IR (to confirm carbonyl and thiol groups), H-NMR (to verify amino and methyl protons), and LC-Mass (to determine molecular ion peaks) . For example, cyclization of intermediates with POCl at 90°C for 8 hours yields thiadiazolo-triazinone derivatives, confirmed by spectral analysis .

Q. How can researchers confirm the structural integrity of triazinone derivatives?

Structural validation relies on a combination of:

Q. What safety precautions are recommended when handling this compound?

The compound is classified as harmful (Xn) with risk phrase R22 (harmful if swallowed). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of thiadiazolo-triazinone derivatives?

Key factors include:

- Reagent stoichiometry : Equimolar ratios of 4-amino-3-mercapto-triazinone and aryloxy acetic acids minimize side products .

- Catalyst selection : POCl enhances cyclization efficiency at 90°C compared to HSO .

- Reaction time : Extending reflux duration to 12 hours improves purity (>95%) .

Contradictions in yield data (e.g., 70–90% in similar syntheses) may arise from varying solvent purity or temperature control .

Q. What methodologies are used to evaluate the biological activity of triazinone derivatives?

- Anti-TB screening : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv, with IC values <10 µg/mL considered active .

- Antibacterial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-biofilm activity : Crystal violet staining to quantify biofilm inhibition at sub-MIC concentrations .

Q. How can researchers address discrepancies in spectroscopic data for triazinone derivatives?

- Contradictions in NMR shifts : May arise from solvent polarity (DMSO vs. CDCl) or tautomerism. Use 2D NMR (e.g., HSQC) to resolve ambiguities .

- LC-Mass anomalies : Isotopic patterns (e.g., for sulfur or chlorine) must align with theoretical distributions. Recalibrate instruments and verify sample purity .

Q. What strategies enhance the antimicrobial potency of fluorinated triazinone derivatives?

- Fluorine substitution : Introducing CF groups at position 6 increases lipophilicity, improving membrane penetration (e.g., MIC = 8 µg/mL against C. albicans) .

- Hybrid scaffolds : Condensation with thiazolidinones or guanidines enhances target specificity (e.g., 90% biofilm inhibition at 32 µg/mL) .

Methodological Notes

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .

- Cyclization Troubleshooting : If yields drop below 70%, pre-dry POCl with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。